molecular formula C19H19NO3 B2852457 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 4-methylbenzoate CAS No. 390393-42-7

2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 4-methylbenzoate

Cat. No.: B2852457
CAS No.: 390393-42-7
M. Wt: 309.365
InChI Key: ONVIOASDTABOHB-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 4-methylbenzoate is an ester derivative combining a 3,4-dihydroquinoline moiety with a 4-methylbenzoate group via a ketone-linked ethyl spacer.

Properties

IUPAC Name

[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-14-8-10-16(11-9-14)19(22)23-13-18(21)20-12-4-6-15-5-2-3-7-17(15)20/h2-3,5,7-11H,4,6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVIOASDTABOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 4-methylbenzoate typically involves the reaction of 3,4-dihydroquinoline with 4-methylbenzoic acid under specific conditions. One common method is the Castagnoli-Cushman reaction, which is used to synthesize derivatives of 3,4-dihydroisoquinolin-1(2H)-one . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and amine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 4-methylbenzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Methyl 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)benzoate ()

Structural Differences :

  • The quinazolinone ring replaces the dihydroquinoline group.
  • The ester linkage is directly attached to the quinazolinone nitrogen.

Key Properties :

  • Molecular Formula : C₁₆H₁₂N₂O₃
  • Molecular Weight : 280.28 g/mol
  • SMILES : O=C(OC)c3ccc(C2=Nc1c(cccc1)C(=O)N2)cc3

However, the absence of the 3,4-dihydroquinoline’s saturated ring reduces lipophilicity, which could affect membrane permeability .

[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(4-Methylbenzoyl)benzoate ()

Structural Differences :

  • The dihydroisoquinoline group replaces dihydroquinoline.
  • A benzoyl group is appended to the benzoate ring.

Key Properties :

  • Molecular Formula: C₂₆H₂₃NO₄
  • Molecular Weight : 413.5 g/mol
  • XLogP3 : 4.5 (indicating higher lipophilicity)

The benzoyl group increases molecular weight and hydrophobicity, which may enhance protein-binding affinity but reduce solubility .

EN37: 2-(((2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl)(methyl)amino)methyl)quinazolin-4(3H)-one ()

Structural Differences :

  • A quinazolinone group is linked via a methylamino spacer to the dihydroquinoline-oxoethyl moiety.

Key Properties :

  • Biological Activity : Binds to HIV-1 RNase H at site 507 (RMSD: 1.8 Å in docking studies).
  • Binding Interactions: Combines hydrophobic (dihydroquinoline) and hydrogen-bonding (quinazolinone) features.

Implications: The hybrid structure demonstrates how combining dihydroquinoline with a second heterocycle (quinazolinone) can target enzyme alternative binding sites.

2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-Hydroxy-4-quinolinecarboxylate ()

Structural Differences :

  • A hydroxyquinoline carboxylate replaces the 4-methylbenzoate.
  • A benzyloxy group is added to the phenyl ring.

Key Properties :

  • Molecular Formula: C₂₅H₁₉NO₅
  • Molecular Weight : 413.43 g/mol

However, the benzyloxy substituent may introduce steric hindrance, affecting binding to flat enzyme surfaces .

Comparative Analysis Table

Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities
Target Compound Dihydroquinoline 4-Methylbenzoate ester ~325–350 (estimated) High lipophilicity (predicted)
Methyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate Quinazolinone Methyl ester 280.28 Enhanced hydrogen-bonding capacity
[2-(Dihydroisoquinolin-2-yl)-2-oxoethyl] 2-(4-methylbenzoyl)benzoate Dihydroisoquinoline Benzoyl group 413.5 High XLogP3 (4.5), increased hydrophobicity
EN37 Dihydroquinoline + Quinazolinone Methylamino spacer ~400 (estimated) Binds HIV-1 RNase H (site 507)
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate Hydroxyquinoline Benzyloxy group 413.43 Improved solubility, steric hindrance

Biological Activity

2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl 4-methylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications, particularly in neurodegenerative diseases.

Chemical Structure and Properties

The molecular formula for this compound is C18H19N3O3C_{18}H_{19}N_{3}O_{3} with a molecular weight of approximately 313.36 g/mol. The compound features a quinoline moiety that is known for various biological activities, particularly in the context of neurodegenerative disorders.

Research indicates that compounds similar to this compound may act as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are implicated in Alzheimer's disease (AD). The inhibition of AChE helps increase acetylcholine levels, thereby enhancing cholinergic neurotransmission, while MAO inhibition reduces oxidative stress associated with neurodegeneration.

Inhibition Studies

Several studies have evaluated the inhibitory effects of related compounds on AChE and MAO. For instance:

  • Compound 3e , a derivative with a similar structure, exhibited IC50 values of 0.28μM0.28\,\mu M for AChE and 0.91μM0.91\,\mu M for MAO-A, indicating potent inhibitory activity .
  • Another study reported that derivatives containing the quinoline core demonstrated mixed inhibition on AChE and competitive inhibition on MAO-B .

Neuroprotective Effects

The neuroprotective potential of this compound has been highlighted in various studies:

  • Compounds derived from the same structural framework have shown the ability to cross the blood-brain barrier (BBB), which is crucial for treating central nervous system disorders .
  • In vitro studies revealed low cytotoxicity in neuronal cell lines at concentrations below 12.5μM12.5\,\mu M, suggesting a favorable safety profile for further development .

Case Studies and Experimental Findings

StudyCompoundBiological ActivityIC50 Values
Compound 3eAChE Inhibition0.28μM0.28\,\mu M
Various derivativesMAO Inhibition0.91μM0.91\,\mu M (MAO-A)
Quinoline derivativesNeuroprotectionLow cytotoxicity at < 12.5μM12.5\,\mu M

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the benzoate moiety via esterification or acylation methods.
  • Optimization of reaction conditions to enhance yield and purity.

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